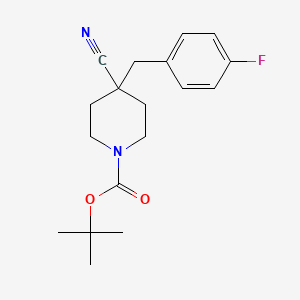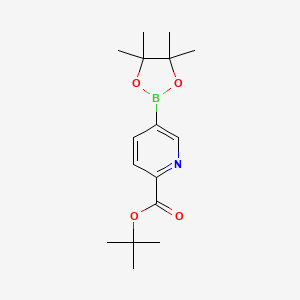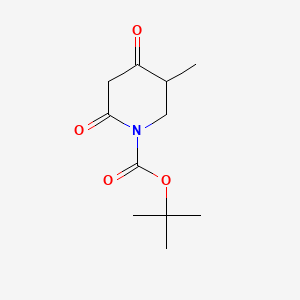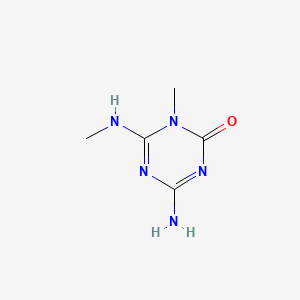
Ethyl-d5 Butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5 Butyrate: is a deuterated analog of ethyl butyrate, where five hydrogen atoms are replaced with deuterium. It is a colorless liquid with a fruity odor and is used in various scientific research applications. The molecular formula of this compound is C6H7D5O2, and it has a molecular weight of 121.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl-d5 butyrate can be synthesized through the esterification of butyric acid with ethanol-d5. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-d5 butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol-d5.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Butyric acid-d5 and other carboxylic acids.
Reduction: Butanol-d5.
Substitution: Various substituted butyrates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl-d5 butyrate is used as a labeled compound in chemical research to study reaction mechanisms and pathways. Its deuterium atoms serve as tracers in nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular structures and dynamics.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. Its labeled nature allows for precise tracking of metabolic processes in living organisms.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic intermediates and elucidating drug metabolism pathways.
Industry: In the industrial sector, this compound is used as a reference standard in quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
Ethyl-d5 butyrate exerts its effects through various molecular targets and pathways. In biological systems, it is metabolized by esterases to release butyric acid-d5 and ethanol-d5. Butyric acid-d5 acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular functions. It also interacts with G-protein-coupled receptors (GPCRs) such as GPR41 and GPR43, modulating inflammatory responses and energy metabolism .
Comparación Con Compuestos Similares
Ethyl Butyrate: The non-deuterated analog of ethyl-d5 butyrate, commonly used in flavorings and fragrances.
Methyl Butyrate: An ester with a similar structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: An ester with a butyl group, used in similar applications as ethyl butyrate.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it valuable in research applications requiring precise tracking and analysis. Its deuterated nature provides distinct advantages in NMR spectroscopy and metabolic studies, offering insights that non-deuterated analogs cannot provide .
Propiedades
Número CAS |
38447-86-8 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
121.191 |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl butanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i2D3,4D2 |
Clave InChI |
OBNCKNCVKJNDBV-PVGOWFQYSA-N |
SMILES |
CCCC(=O)OCC |
Sinónimos |
Butanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Butanoic Acid Ethyl-d5 Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)






